molecular formula C11H11NO2S B125907 methyl (2R)-2-isothiocyanato-3-phenylpropanoate CAS No. 147091-08-5

methyl (2R)-2-isothiocyanato-3-phenylpropanoate

Cat. No.: B125907
CAS No.: 147091-08-5
M. Wt: 221.28 g/mol
InChI Key: XIAZBEQOUOVUEY-SNVBAGLBSA-N
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Description

Methyl (2R)-2-isothiocyanato-3-phenylpropanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of methyl (2R)-2-amino-3-phenylpropanoate with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process involves:

  • Dissolving methyl (2R)-2-amino-3-phenylpropanoate in an appropriate solvent such as dichloromethane.
  • Adding thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stirring the reaction mixture for several hours to complete the reaction.
  • Purifying the product through column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-isothiocyanato-3-phenylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Methyl (2R)-2-isothiocyanato-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to modify biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-isothiocyanato-3-phenylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets include amino acid residues such as lysine, cysteine, and histidine. The pathways involved in its biological activity may include the inhibition of enzymes and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylisothiocyanate: Similar in structure but lacks the chiral center and ester group.

    Methyl (2R)-2-isothiocyanato-3-methylpropanoate: Similar but with a methyl group instead of a phenyl group.

    Ethyl (2R)-2-isothiocyanato-3-phenylpropanoate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2R)-2-isothiocyanato-3-phenylpropanoate is unique due to its combination of a chiral center, an isothiocyanate group, and a phenyl group. This combination imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (2R)-2-isothiocyanato-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAZBEQOUOVUEY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68521-58-4
Record name 68521-58-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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